Cas no 122949-67-1 (1H-Pyrazolo[3,4-d]pyrimidine-3-carboxamide,4-amino-1-[(2-hydroxyethoxy)methyl]-)
![1H-Pyrazolo[3,4-d]pyrimidine-3-carboxamide,4-amino-1-[(2-hydroxyethoxy)methyl]- structure](https://it.kuujia.com/scimg/cas/122949-67-1x500.png)
122949-67-1 structure
Nome del prodotto:1H-Pyrazolo[3,4-d]pyrimidine-3-carboxamide,4-amino-1-[(2-hydroxyethoxy)methyl]-
1H-Pyrazolo[3,4-d]pyrimidine-3-carboxamide,4-amino-1-[(2-hydroxyethoxy)methyl]- Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1H-Pyrazolo[3,4-d]pyrimidine-3-carboxamide,4-amino-1-[(2-hydroxyethoxy)methyl]-
- 4-amino-1-(2-hydroxyethoxymethyl)pyrazolo[3,4-d]pyrimidine-3-carboxamide
- 1H-Pyrazolo[3,4-d]pyrimidine-3-carboxamide, 4-amino-1-[(2-hydroxyethoxy)methyl]-
- 1H-Pyrazolo(3,4-d)pyrimidine-3-carboxamide, 4-amino-1-((2-hydroxyethoxy)methyl)-
- 122949-67-1
- 4-amino-1-[(2-hydroxyethoxy)methyl]-1H-pyrazolo[3,4-d]pyrimidine-3-carboxamide
- CHEMBL61613
- DTXSID00153808
-
- Inchi: InChI=1S/C9H12N6O3/c10-7-5-6(8(11)17)14-15(4-18-2-1-16)9(5)13-3-12-7/h3,16H,1-2,4H2,(H2,11,17)(H2,10,12,13)
- Chiave InChI: NMZGBZABPKSEDU-UHFFFAOYSA-N
- Sorrisi: OCCOCN1N=C(C(=O)N)C2=C(N=CN=C12)N
Proprietà calcolate
- Massa esatta: 252.09726
- Massa monoisotopica: 252.097
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 3
- Conta accettatore di obbligazioni idrogeno: 7
- Conta atomi pesanti: 18
- Conta legami ruotabili: 5
- Complessità: 304
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 142Ų
- XLogP3: -1.8
Proprietà sperimentali
- Densità: 1.8
- Punto di ebollizione: 641.3°C at 760 mmHg
- Punto di infiammabilità: 341.6°C
- Indice di rifrazione: 1.783
- PSA: 142.17
1H-Pyrazolo[3,4-d]pyrimidine-3-carboxamide,4-amino-1-[(2-hydroxyethoxy)methyl]- Letteratura correlata
-
Ken-ichi Inoue,Ryoji Kusaka,Shu-hei Urashima,Antonio Tsuneshige Phys. Chem. Chem. Phys., 2017,19, 10292-10300
-
Yukihiro Okada,Masanori Yokozawa,Miwa Akiba,Kazuhiko Oishi,Kyoji O-kawa,Tomohiro Akeboshi,Yasuo Kawamura,Seiichi Inokuma Org. Biomol. Chem., 2003,1, 2506-2511
-
Maarit H. Lahtinen,Mamata Bhattarai,Satu J. Kirjoranta,Venla K. Juntti,Leena J. Peltonen,Petri O. Kilpeläinen Green Chem., 2019,21, 4691-4705
-
5. Carbon dots as photocatalysts for organic synthesis: metal-free methylene–oxygen-bond photocleavage†Simone Cailotto,Matteo Negrato,Salvatore Daniele,Maurizio Selva,Emanuele Amadio,Alvise Perosa Green Chem., 2020,22, 1145-1149
122949-67-1 (1H-Pyrazolo[3,4-d]pyrimidine-3-carboxamide,4-amino-1-[(2-hydroxyethoxy)methyl]-) Prodotti correlati
- 2227915-48-0((1R)-2,2,2-trifluoro-1-2-fluoro-4-(trifluoromethyl)phenylethan-1-ol)
- 2227901-57-5(5-bromo-3-methyl-2-(2S)-oxiran-2-ylfuran)
- 219767-18-7(6-bromo-3-nitropyridin-2-amine hydrobromide)
- 1443519-63-8(3-Pentyloctan-1-ol)
- 1949816-24-3(3-(pyridin-3-yl)morpholine hydrochloride)
- 554405-86-6(2-Chloro-1-1-(1-methoxypropan-2-yl)-2,5-dimethyl-1H-pyrrol-3-ylethan-1-one)
- 1480699-79-3(2-(dimethylamino)-1,3-thiazol-5-ylmethanethiol)
- 1326806-83-0(6-chloro-N-[(4-methoxyphenyl)methyl]-3-(morpholine-4-carbonyl)quinolin-4-amine)
- 1217790-09-4((1R,2R,3R,4S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]bicyclo[2.2.1]heptane-2-carboxylic acid)
- 887206-52-2(4-chloro-N-{1-4-(4-methoxyphenyl)piperazin-1-yl-1-(thiophen-2-yl)propan-2-yl}benzamide)
Fornitori consigliati
Taizhou Jiayin Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Nantong Boya Environmental Protection Technology Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Changzhou Guanjia Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Shanghai Joy Biotech Ltd
Membro d'oro
CN Fornitore
Grosso

Wuhan ChemNorm Biotech Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti
